Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate
Description
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
methyl 2-piperidin-4-yloxolane-3-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-14-11(13)9-4-7-15-10(9)8-2-5-12-6-3-8/h8-10,12H,2-7H2,1H3 |
InChI Key |
VTUVNQWOJMZUOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCOC1C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Direct Cyclization of Piperidine Derivatives
One of the primary routes involves the cyclization of piperidine derivatives with suitable precursors such as oxolane-3-carboxylic acids or their derivatives. This method typically employs intramolecular cyclization under acidic or basic conditions to form the oxolane ring fused to the piperidine nucleus.
- Starting with 4-piperidinone derivatives.
- Cyclization with diols or related compounds to form the oxolane ring.
- Esterification to introduce the methyl ester group at the oxolane-3-position.
Multi-step Functionalization of Piperidine Rings
Recent literature indicates that functionalization of piperidine rings via multi-stage reactions, including Suzuki–Miyaura coupling, hydrogenation, and aza-Michael reactions, can be employed to synthesize complex piperidine derivatives with oxolane moieties.
For example, Usuki et al. demonstrated a one-pot sequential Suzuki–Miyaura coupling and hydrogenation under mild conditions, which can be adapted for the synthesis of compounds like this compound by incorporating appropriate boronic acids and halogenated intermediates.
Cyclization via Intramolecular Aza-Michael Reactions
Intramolecular aza-Michael reactions (IMAMR) are effective for constructing enantiomerically enriched piperidines and oxolane-fused heterocycles. Pozo et al. reported a general protocol for di- and tri-substituted piperidines using organocatalysis, which can be tailored to include oxolane rings.
Use of Protecting Groups and Functional Group Transformations
Protection of amino groups (e.g., tert-butyl carbamate) and subsequent deprotection under controlled conditions facilitate the selective formation of the target compound. Esterification of the oxolane-3-carboxylic acid with methyl alcohol under acidic catalysis yields methyl esters like this compound.
Reaction Conditions and Catalysts
| Method | Solvent | Catalyst | Temperature | Key Reagents | Remarks |
|---|---|---|---|---|---|
| Cyclization of piperidinone derivatives | Ethanol, Tetrahydrofuran | Acidic or basic catalysts | 50–80°C | Diols, acids | Efficient ring closure |
| Suzuki–Miyaura coupling | Toluene/water | Pd(PPh₃)₄ | 80–100°C | Boronic acids, halogenated intermediates | One-pot synthesis |
| Aza-Michael reactions | Dichloromethane | Organocatalysts (e.g., quinoline derivatives) | Room temperature | Michael acceptors | Enantioselective synthesis |
Data Tables Summarizing Key Methodologies
| Synthesis Method | Starting Materials | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of piperidinone derivatives | 4-Piperidinone, diols | Intramolecular cyclization | High regioselectivity | Requires specific precursors |
| Suzuki–Miyaura coupling | Halogenated piperidines, boronic acids | Cross-coupling, hydrogenation | Versatile, adaptable | Catalyst sensitivity |
| Aza-Michael cyclization | Functionalized amines | Nucleophilic addition, cyclization | Enantioselectivity | Requires organocatalysts |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield oxo derivatives, while reduction can produce more saturated analogs. Substitution reactions can introduce various functional groups into the piperidine ring, leading to a wide range of derivatives .
Scientific Research Applications
Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
The compound’s core structure combines a piperidine ring and tetrahydrofuran, distinguishing it from related molecules. Key comparisons include:
Table 1: Structural Features of Selected Piperidine Derivatives
Key Observations :
- Piperidine Derivatives : The target compound shares the piperidine ring with fentanyl analogs (e.g., para-methylfentanyl) , but lacks opioid-specific anilido/aryl groups, suggesting divergent biological targets.
- Ester vs. Amide Linkages : Unlike fentanyl analogs (amide-based), the methyl ester in the target compound may confer higher metabolic lability but reduced receptor affinity .
- Oxygen vs. Nitrogen Heterocycles : The oxolane ring introduces rigidity and polarity compared to purely nitrogen-based heterocycles (e.g., pyrimidine in ) .
Physicochemical and Pharmacokinetic Properties
Table 2: Hypothetical Property Comparison (Based on Structural Analogs)
Insights :
Pharmacological Implications
- Piperidine Role : Piperidine is a common motif in neuromodulators (e.g., fentanyl analogs target μ-opioid receptors) . However, the absence of an anilido group likely precludes opioid activity.
Biological Activity
Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate (also referred to as Methyl (2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylate) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive review of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a piperidine ring and an oxolane moiety. The compound has a molecular formula of CHNO and a molecular weight of approximately 213.27 g/mol. The presence of the piperidine ring is crucial for its pharmacological properties, influencing its interactions with biological targets.
The biological activity of this compound primarily involves its role as an enzyme inhibitor or receptor modulator . Research indicates that it may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. This mechanism suggests potential applications in treating neurological disorders and cancer due to the compound's ability to alter physiological processes through targeted interactions with biomolecules.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. Its structural similarity to known anticancer agents allows it to interact with various cancer-related pathways. For instance, compounds with similar piperidine structures have demonstrated inhibitory effects on key enzymes involved in cancer progression, such as histone deacetylases (HDACs), which are implicated in tumor growth and metastasis .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Target | IC (µM) | Mechanism |
|---|---|---|---|
| HDAC | 0.29 | Enzyme inhibition | |
| RET | 0.177 | Kinase inhibition | |
| MAGL | 0.84 | Lipid metabolism modulation |
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. The compound's ability to modulate neurotransmitter systems suggests it may have therapeutic potential in treating neurodegenerative diseases such as Alzheimer's disease. Similar compounds have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission in the brain .
Case Studies
- Study on Enzyme Inhibition : A study demonstrated that derivatives similar to this compound exhibited significant inhibition against human deacetylase Sirtuin 2 (HDSirt2), highlighting its potential as a therapeutic agent in cancer treatment .
- Neuroprotective Study : Another investigation focused on the compound's effects on neuronal cells, revealing that it could protect against oxidative stress-induced cell death, further supporting its role in neuroprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
